molecular formula C8H18N2 B13463801 ethyl({[(2S)-piperidin-2-yl]methyl})amine

ethyl({[(2S)-piperidin-2-yl]methyl})amine

Cat. No.: B13463801
M. Wt: 142.24 g/mol
InChI Key: HXNVNBQRMGFOTB-QMMMGPOBSA-N
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Description

Ethyl({[(2S)-piperidin-2-yl]methyl})amine is an organic compound that belongs to the class of amines It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[(2S)-piperidin-2-yl]methyl})amine typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the reductive amination of piperidine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[(2S)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, base catalysts like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the alkyl or aryl group used.

Scientific Research Applications

Ethyl({[(2S)-piperidin-2-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, such as its role in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl({[(2S)-piperidin-2-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate various enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Ethyl({[(2S)-piperidin-2-yl]methyl})amine can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Propyl({[(2S)-piperidin-2-yl]methyl})amine: Similar structure but with a propyl group instead of an ethyl group.

    Butyl({[(2S)-piperidin-2-yl]methyl})amine: Similar structure but with a butyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the varying alkyl groups attached to the nitrogen atom.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-[[(2S)-piperidin-2-yl]methyl]ethanamine

InChI

InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1

InChI Key

HXNVNBQRMGFOTB-QMMMGPOBSA-N

Isomeric SMILES

CCNC[C@@H]1CCCCN1

Canonical SMILES

CCNCC1CCCCN1

Origin of Product

United States

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